molecular formula C14H9Br3Cl2 B13729261 Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- CAS No. 4399-08-0

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-

Cat. No.: B13729261
CAS No.: 4399-08-0
M. Wt: 487.8 g/mol
InChI Key: CCSXMKDJTJMYHF-UHFFFAOYSA-N
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Description

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is a synthetic organochlorine compound known for its use as an insecticide. It is structurally related to DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), which was widely used in the mid-20th century for controlling mosquito-borne diseases like malaria and typhus . The compound’s chemical structure includes two 4-chlorophenyl groups and three bromine atoms attached to an ethane backbone, making it highly stable and persistent in the environment.

Preparation Methods

The synthesis of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- typically involves the bromination of 2,2-bis(4-chlorophenyl)ethane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling due to the reactivity of bromine and the potential formation of by-products . Industrial production methods often involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Properties

CAS No.

4399-08-0

Molecular Formula

C14H9Br3Cl2

Molecular Weight

487.8 g/mol

IUPAC Name

1-chloro-4-[2,2,2-tribromo-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Br3Cl2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H

InChI Key

CCSXMKDJTJMYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Br)(Br)Br)Cl

Origin of Product

United States

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